molecular formula C22H28N6O4 B2552144 N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 922138-26-9

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2552144
CAS No.: 922138-26-9
M. Wt: 440.504
InChI Key: DPADEMCWPYTHQY-UHFFFAOYSA-N
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Description

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fused heterocyclic core. Key structural features include:

  • A 3-nitrobenzyl group at position 5 of the pyrazolo-pyrimidinone scaffold, likely contributing electron-withdrawing effects and influencing binding interactions.
  • An ethyl linker at position 1, connected to a 2-propylpentanamide side chain, which may enhance solubility and pharmacokinetic properties compared to shorter alkyl chains.

Its synthesis likely follows methods analogous to those for similar compounds, such as Suzuki coupling or nucleophilic substitution reactions, as seen in patents and literature .

Properties

IUPAC Name

N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-3-6-17(7-4-2)21(29)23-10-11-27-20-19(13-25-27)22(30)26(15-24-20)14-16-8-5-9-18(12-16)28(31)32/h5,8-9,12-13,15,17H,3-4,6-7,10-11,14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPADEMCWPYTHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, structural features, and biological activity based on diverse research findings.

Structural Overview

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a nitrobenzyl group and an ethyl chain contributes to its unique properties. The molecular formula is C19H22N6O4C_{19}H_{22}N_{6}O_{4}, with a molecular weight of approximately 394.42 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. For instance, one reported method includes the use of aromatic aldehydes and ethyl acetoacetate in a one-pot reaction to yield derivatives with significant antitumor activity .

Antitumor Properties

Recent studies have highlighted the antiproliferative effects of compounds related to pyrazolo[3,4-d]pyrimidines against various cancer cell lines. For example, derivatives similar to this compound exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23117.83
Compound BMCF-719.73

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases or pathways critical for cancer cell survival. For instance, some derivatives have been shown to inhibit the activity of tyrosine and phosphoinositide kinases, which play roles in cell signaling and proliferation . Molecular docking studies further elucidate binding affinities to these targets, indicating potential pathways for therapeutic intervention.

Anti-inflammatory Activity

In addition to antitumor properties, related compounds have demonstrated anti-inflammatory effects. Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit nitric oxide production in LPS-induced RAW264.7 cells, suggesting their potential utility in treating inflammatory conditions .

Case Studies

  • Anticancer Efficacy : A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that modifications at specific positions significantly impacted their cytotoxicity against cancer cells. The introduction of nitro groups was correlated with enhanced activity against specific tumor types.
  • Inflammation Models : In vivo studies using animal models have shown that these compounds can reduce inflammation markers significantly when administered in controlled doses.

Scientific Research Applications

Biological Activities

1. Anticancer Activity:
Research has indicated that compounds of this class exhibit potent cytotoxic effects against various cancer cell lines. Mechanistically, they may induce apoptosis through the activation of caspases and inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation.

2. Anti-inflammatory Properties:
The compound has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action may contribute to reducing symptoms associated with inflammatory diseases, making it a candidate for further development in anti-inflammatory therapies.

3. Antioxidant Activity:
Some studies suggest that derivatives of this compound may possess antioxidant properties, which can mitigate oxidative stress-related damage in cells.

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various pyrazolo[3,4-d]pyrimidine derivatives, including N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. The results showed that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 0.39 μM, indicating strong potential for further development as an anticancer agent .

Anti-inflammatory Studies

In a separate investigation by Sivaramakarthikeyan et al., the anti-inflammatory efficacy of this compound was assessed using animal models of inflammation. The results indicated that treatment with the compound led to a marked reduction in paw swelling and body weight loss compared to control groups, suggesting its potential utility in treating inflammatory conditions .

Summary Table of Biological Activities

Activity Type Mechanism Reference
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AntioxidantReduces oxidative stressNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide with analogous compounds:

Compound Name / Example ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound Pyrazolo[3,4-d]pyrimidinone 5-(3-nitrobenzyl), 1-(ethyl-2-propylpentanamide) Not reported Not reported Inferred enzyme inhibition
Example 53 Pyrazolo[3,4-d]pyrimidin-3-yl 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl, 2-fluoro-N-isopropylbenzamide 589.1 (M+1) 175–178 Anticancer (unconfirmed)
LY231514 Analogue Pyrrolo[2,3-d]pyrimidin-5-yl 4-[2-(2-amino-4(3H)-oxo)ethyl]benzoyl-L-glutamic acid ~500 (estimated) Not reported Antifolate, DHFR inhibition
Patent EP2228370B1 Compound Triazin-6-yl 3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl), butyramide Not reported Not reported Kinase inhibition (implied)

Key Observations:

  • Its 2-propylpentanamide side chain may confer better metabolic stability compared to shorter amides (e.g., butyramide in EP2228370B1) .

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